

Literature review of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone synthesis

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Compound of Interest

Compound Name: 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1591527

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An In-Depth Technical Guide to the Synthesis of **1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone**

Authored by a Senior Application Scientist

Introduction

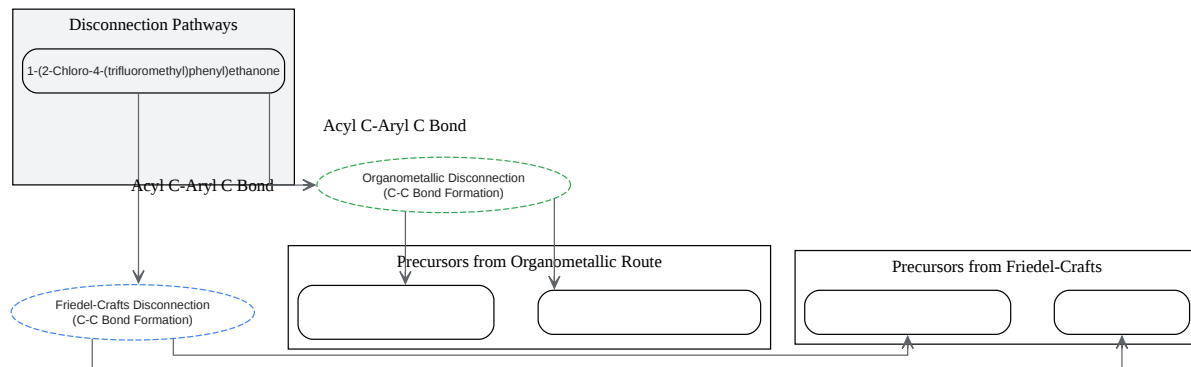
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is a highly valuable ketone intermediate in the fine chemical industry. Its substituted phenyl ring makes it a critical building block for the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a chloro and a trifluoromethyl group on the aromatic ring presents unique challenges and considerations in its synthesis, primarily due to the electron-withdrawing nature of these substituents which deactivates the ring towards classical electrophilic substitution.

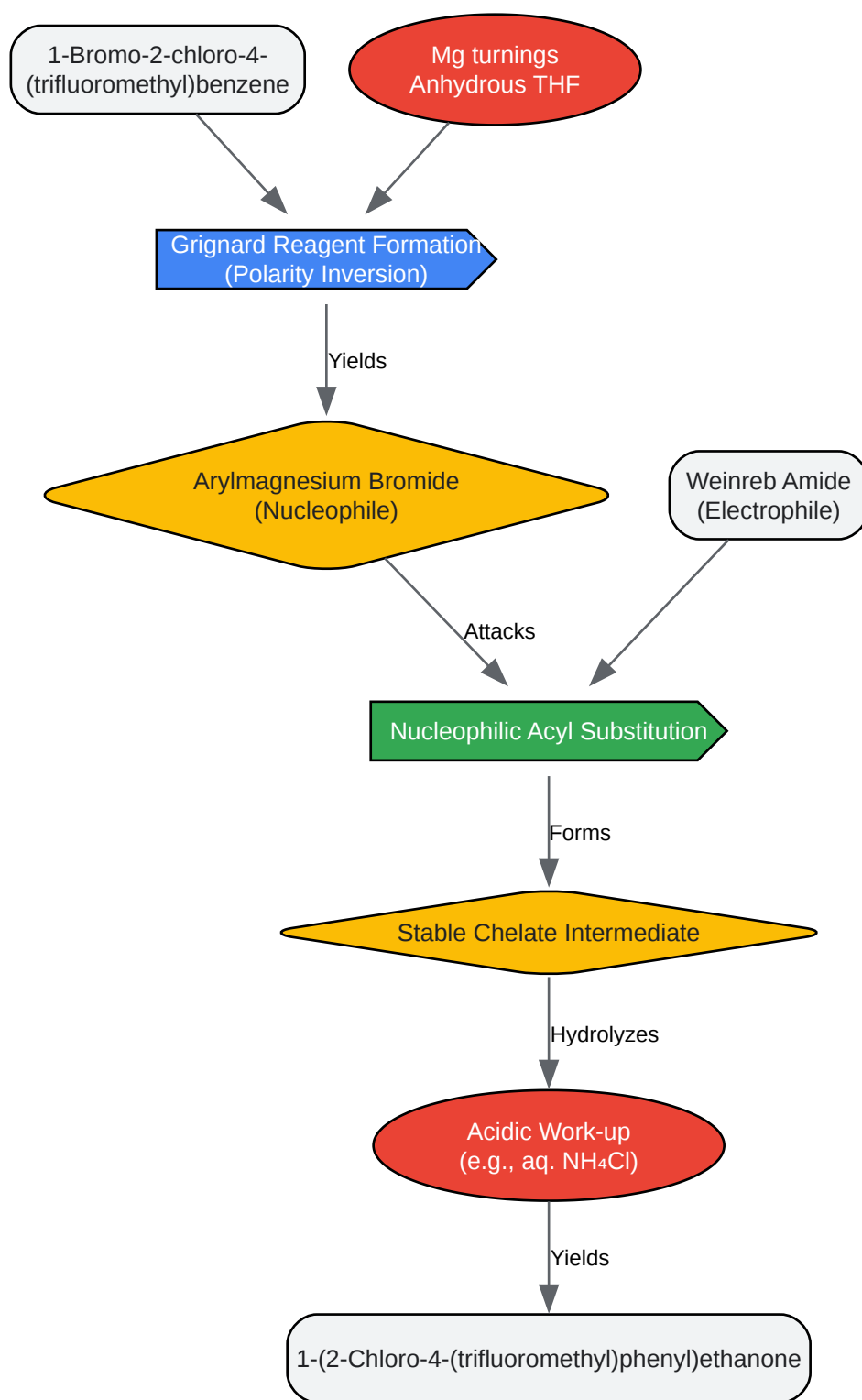
This guide provides an in-depth exploration of the primary synthetic routes to this target molecule. We will dissect the mechanistic underpinnings of each strategy, offer field-proven insights into experimental choices, and provide detailed protocols for researchers, scientists, and drug development professionals.

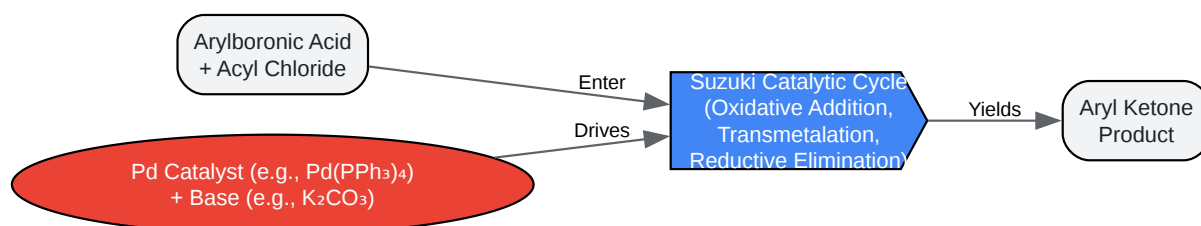
Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach reveals two principal disconnections of the target molecule, pointing towards the most logical and industrially relevant synthetic strategies: the Friedel-Crafts

acylation and organometallic C-C bond formation.







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